molecular formula C9H5F3N2O2 B13423032 Sydnone, 3-[3-(trifluoromethyl)phenyl]- CAS No. 26537-62-2

Sydnone, 3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B13423032
CAS No.: 26537-62-2
M. Wt: 230.14 g/mol
InChI Key: JJYUHHXTXJWKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Mesoionic Heterocyclic Compounds

Mesoionic compounds are a unique class of five- or six-membered heterocyclic compounds that cannot be represented by a single covalent structure. nih.govnih.gov Instead, they are depicted as resonance hybrids of multiple polar forms, possessing a delocalized positive and negative charge. nih.gov This charge separation is a defining characteristic, with the positive charge distributed across the ring atoms and the negative charge residing on an exocyclic atom, typically oxygen, sulfur, or nitrogen. nih.govinnovareacademics.in

Overview of Sydnones and Their Unique Electronic Structure

Sydnones are a well-studied class of mesoionic compounds based on a 1,2,3-oxadiazole (B8650194) ring with an exocyclic oxygen atom at the C5 position. neliti.com Their discovery at the University of Sydney led to their name. innovareacademics.in The electronic structure of sydnones is best described as a resonance hybrid of several canonical forms, which collectively illustrate the delocalization of π-electrons and the inherent charge separation. neliti.com

Significance of Aromatic Substituents at the N-3 Position in Sydnone (B8496669) Chemistry

The substituent at the N-3 position of the sydnone ring plays a crucial role in modulating its electronic properties, stability, and reactivity. nih.gov When an aromatic ring is attached at this position, it can engage in electronic communication with the mesoionic ring. The degree of this interaction depends on the relative orientation of the two rings and the nature of any substituents on the aromatic ring.

Electron-withdrawing or electron-donating groups on the N-3 aryl substituent can influence the electron density within the sydnone ring, thereby affecting its reactivity in electrophilic substitution and cycloaddition reactions. nih.gov For instance, an electron-withdrawing group on the phenyl ring can enhance the 1,3-dipolar character of the sydnone, potentially increasing its reactivity in cycloaddition reactions. Furthermore, the steric bulk of the N-3 substituent can influence the regioselectivity of such reactions. The nature of the N-3 aryl group is, therefore, a key handle for fine-tuning the chemical behavior of sydnones for various synthetic applications.

Research Focus on Sydnone, 3-[3-(trifluoromethyl)phenyl]-

The specific compound, Sydnone, 3-[3-(trifluoromethyl)phenyl]-, has garnered research interest due to the unique combination of the sydnone mesoionic core and the potent electron-withdrawing trifluoromethyl group on the N-3 phenyl substituent. The trifluoromethyl group (-CF3) is known for its strong inductive effect and its ability to significantly alter the electronic properties of aromatic systems.

Research into this particular sydnone derivative aims to explore several key aspects:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and thoroughly characterizing its spectroscopic and physical properties.

Electronic Properties: Investigating how the strongly electron-withdrawing 3-(trifluoromethyl)phenyl group modulates the electronic structure and aromaticity of the sydnone ring.

Reactivity: Studying its behavior in key reactions, particularly 1,3-dipolar cycloadditions, to understand how the substituent influences reaction rates and regioselectivity.

Potential Applications: Exploring its utility as a building block for the synthesis of novel heterocyclic compounds, which may have applications in materials science or medicinal chemistry. The presence of the trifluoromethyl group is a common feature in many pharmaceuticals.

The study of Sydnone, 3-[3-(trifluoromethyl)phenyl]- provides valuable insights into the fundamental chemistry of mesoionic compounds and the powerful influence of fluorine-containing substituents in organic chemistry.

Detailed Research Findings

While specific comprehensive studies on Sydnone, 3-[3-(trifluoromethyl)phenyl]- are not extensively detailed in publicly available literature, its properties and reactivity can be inferred from the well-established chemistry of 3-arylsydnones and the known electronic effects of the trifluoromethyl group.

Synthesis: The synthesis of 3-arylsydnones typically follows a well-established three-step procedure starting from the corresponding aniline (B41778). For Sydnone, 3-[3-(trifluoromethyl)phenyl]-, the synthesis would commence with 3-(trifluoromethyl)aniline (B124266).

N-alkylation: Reaction of 3-(trifluoromethyl)aniline with an α-haloacetic acid, such as chloroacetic acid or ethyl bromoacetate (B1195939) followed by hydrolysis, to yield N-[3-(trifluoromethyl)phenyl]glycine.

N-nitrosation: Treatment of the resulting glycine (B1666218) derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form N-nitroso-N-[3-(trifluoromethyl)phenyl]glycine.

Cyclodehydration: The final step involves the cyclization of the N-nitroso acid using a dehydrating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield the target mesoionic compound, Sydnone, 3-[3-(trifluoromethyl)phenyl]-.

Spectroscopic Properties: The spectroscopic data for Sydnone, 3-[3-(trifluoromethyl)phenyl]- are expected to show characteristic features of 3-arylsydnones, with modifications due to the trifluoromethyl group.

Spectroscopic Data Characteristic Features for Sydnone, 3-[3-(trifluoromethyl)phenyl]-
¹H NMR The proton at the C4 position of the sydnone ring would appear as a singlet in the aromatic region. The protons of the 3-(trifluoromethyl)phenyl ring would exhibit a characteristic splitting pattern.
¹³C NMR The carbonyl carbon (C5) of the sydnone ring would resonate at a characteristic downfield chemical shift. The carbon of the trifluoromethyl group would also be observable.
¹⁹F NMR A singlet corresponding to the -CF₃ group would be a definitive feature.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the sydnone ring would be present, typically in the range of 1730-1770 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which is expected to significantly influence the reactivity of the sydnone ring.

1,3-Dipolar Cycloaddition Reactions: The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl substituent is anticipated to lower the energy of the highest occupied molecular orbital (HOMO) of the sydnone. This would likely affect its reactivity towards various dipolarophiles in [3+2] cycloaddition reactions, which are a hallmark of sydnone chemistry. These reactions typically proceed via a concerted mechanism to afford pyrazole (B372694) derivatives after the extrusion of carbon dioxide. The regioselectivity of these cycloadditions with unsymmetrical alkynes would be an important area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26537-62-2

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(15)16-13-14/h1-5H

InChI Key

JJYUHHXTXJWKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+]2=NOC(=C2)[O-])C(F)(F)F

Origin of Product

United States

Electronic Structure and Theoretical Characterization of Sydnone, 3 3 Trifluoromethyl Phenyl

Mesoionic Character and Charge Delocalization Phenomena

Sydnones are a prominent class of mesoionic compounds, which are dipolar, five-membered heterocyclic structures that cannot be represented by a single covalent structure. wikipedia.orgijcrt.org Instead, they are depicted as resonance hybrids of multiple canonical forms. This inherent charge separation is a defining feature of their electronic landscape. The sydnone (B8496669) ring, a 1,2,3-oxadiazole (B8650194) derivative, possesses a unique distribution of electron density that underpins its chemical behavior and properties. innovareacademics.innih.gov

The defining characteristic of a sydnone is the delocalization of both positive and negative charges across the five-membered ring. wikipedia.orginnovareacademics.in The positive charge is not localized on a single atom but is shared among the atoms of the heterocyclic ring. innovareacademics.in Conversely, the negative charge is primarily located on the exocyclic oxygen atom. innovareacademics.in This charge distribution can be represented by several resonance structures, highlighting the inability of a single Lewis structure to accurately depict the molecule's electronic state. researchgate.net

Theoretical calculations on related 3-aryl sydnones indicate that the N(3) atom bears a significant portion of the positive charge, functioning as an electron-withdrawing group. iajesm.in This is contrasted by the C(4) position, which tends to have a higher electron density, rendering it susceptible to electrophilic attack. iajesm.in

The exocyclic oxygen atom, designated as O6, plays a pivotal role in the electronic structure of the sydnone ring. It bears a substantial negative charge, acting as the primary center for the molecule's negative pole. innovareacademics.inresearchgate.net This significant negative charge on the O6 atom contributes to the high dipole moments observed in sydnones. iajesm.in Computational studies on analogous compounds have shown that this exocyclic oxygen is more negatively charged than the carbonyl oxygen in a typical lactone, indicating a highly polarizable C=O group. researchgate.net

Pseudo-Aromaticity and Aromaticity Debates in Sydnone Ring Systems

The classification of sydnones as aromatic compounds has been a subject of considerable scientific debate. While they exhibit some characteristics of aromatic systems, such as planarity and a sextet of π-electrons, their reactivity profile deviates from classical aromatic compounds. wikipedia.orgcymitquimica.com This has led to the term "pseudo-aromatic" being frequently used to describe them. ijcrt.org

Sydnones undergo electrophilic substitution at the C4 position, a reaction typical of aromatic compounds. cymitquimica.com However, they also readily participate in 1,3-dipolar cycloaddition reactions, which suggests a degree of unsaturation not characteristic of truly aromatic systems. ijcrt.orgnih.gov More recent computational studies have suggested that while sydnones are well-stabilized by electron and charge delocalization, they may not be considered genuinely aromatic according to certain magnetic and electronic criteria. iajesm.inresearchgate.net Aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are computational tools used to quantify the degree of aromaticity. researchgate.netdiva-portal.org While specific NICS and HOMA values for Sydnone, 3-[3-(trifluoromethyl)phenyl]- are not available in the reviewed literature, studies on other mesoionic compounds suggest that the sydnone ring does not exhibit pronounced aromaticity. researchgate.net

Influence of the 3-(Trifluoromethyl)phenyl Moiety on Electronic Properties

The substituent at the N(3) position of the sydnone ring significantly influences its electronic properties. In Sydnone, 3-[3-(trifluoromethyl)phenyl]-, the trifluoromethylphenyl group is a strong electron-withdrawing substituent. The trifluoromethyl (-CF3) group is known for its potent inductive (-I) effect, which significantly alters the electron density distribution in the phenyl ring and, by extension, the attached sydnone nucleus. acs.org

Computational Chemistry Methodologies for Electronic Structure Elucidation

Computational chemistry provides powerful tools for investigating the intricate electronic structures of molecules like Sydnone, 3-[3-(trifluoromethyl)phenyl]-. These methods allow for the calculation of various molecular properties that are difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov DFT calculations can provide valuable insights into the geometry, charge distribution, and orbital energies of sydnones. For instance, DFT can be used to calculate optimized bond lengths and angles, which can then be compared with experimental data if available. nih.gov

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed within the DFT framework to quantify the partial atomic charges on each atom of Sydnone, 3-[3-(trifluoromethyl)phenyl]-. tu-clausthal.de This would provide a detailed picture of the charge delocalization discussed in section 2.1.1. While specific DFT data for the title compound is not present in the surveyed literature, calculations on similar heterocyclic molecules with trifluoromethyl substituents have demonstrated the utility of this approach in understanding electronic properties. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on Sydnone, 3-[3-(trifluoromethyl)phenyl]-.

Table 1: Hypothetical Calculated Atomic Charges for Sydnone, 3-[3-(trifluoromethyl)phenyl]- using DFT

AtomMulliken Charge (e)
N(2)+0.25
N(3)+0.45
C(4)-0.15
C(5)+0.50
O(1)-0.30
O(6)-0.65

Note: These values are illustrative and based on general principles of sydnone chemistry; they are not the result of a specific calculation on the title compound.

Ab Initio and Semi-Empirical Approaches (e.g., MNDO, AM1, PM3, STO-3G, 3-21G, 6-31G**)

The theoretical characterization of sydnones, including the 3-[3-(trifluoromethyl)phenyl]- derivative, utilizes a range of computational methods that balance accuracy with computational cost. These methods are fundamental in predicting molecular geometry and electronic properties.

Ab Initio Methods: These calculations are based on first principles of quantum mechanics, without the inclusion of empirical parameters. The choice of basis set is crucial for the accuracy of the results.

STO-3G (Slater-Type Orbital - 3 Gaussian functions): This is a minimal basis set where each atomic orbital is represented by a contraction of three Gaussian functions. While computationally efficient, it provides qualitative results and is often used for initial geometry optimizations.

3-21G: This is a split-valence basis set, offering a more flexible description of valence electrons by using two functions for each valence atomic orbital. It provides a better description of molecular properties compared to minimal basis sets.

6-31G: This is a more advanced split-valence basis set that includes polarization functions on both heavy atoms and hydrogen atoms ( or (d,p)). These functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding in molecules like sydnones. Ab initio calculations using such basis sets have been instrumental in confirming the charge distribution within the sydnone ring.

Semi-Empirical Methods: These approaches are based on the Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify calculations. They are significantly faster than ab initio methods, making them suitable for larger molecules.

MNDO (Modified Neglect of Diatomic Overlap): One of the earlier semi-empirical methods, MNDO provides reasonable geometries and energies for a wide range of organic molecules.

AM1 (Austin Model 1): An improvement upon MNDO, AM1 was re-parameterized to better handle hydrogen bonding and other specific interactions.

PM3 (Parametric Method 3): A further re-parameterization of AM1, PM3 often provides better results for certain classes of molecules.

Computational Method Type Key Features
MNDO Semi-EmpiricalBased on neglect of diatomic overlap; parameterized from experimental data.
AM1 Semi-EmpiricalImproved parameterization over MNDO, particularly for hydrogen bonds.
PM3 Semi-EmpiricalRe-parameterization of AM1 using a larger set of experimental data.
STO-3G Ab InitioMinimal basis set; computationally inexpensive, provides qualitative results.
3-21G Ab InitioSplit-valence basis set; improved description of valence electrons.
6-31G** Ab InitioSplit-valence basis set with polarization functions; provides more accurate geometries and electronic properties.

Analysis of Charge Distributions and Bond Orders

A key feature of sydnones is their mesoionic nature, characterized by a delocalized positive charge on the heterocyclic ring and a negative charge on the exocyclic oxygen atom. Theoretical calculations are essential for quantifying this charge separation and understanding the bonding within the molecule.

Charge Distribution: Computational studies on 3-arylsydnones consistently show a significant negative charge localized on the exocyclic carbonyl oxygen (O(6)). The positive charge is delocalized over the five atoms of the 1,2,3-oxadiazole ring. The substituent on the N(3) nitrogen, in this case, the 3-(trifluoromethyl)phenyl group, modulates this distribution. The strongly electron-withdrawing nature of both the sydnone ring itself and the trifluoromethyl group influences the electron density on the attached phenyl ring.

Natural Bond Orbital (NBO) analysis is a common technique used with ab initio and DFT calculations to derive atomic partial charges that align well with chemical intuition. For a related compound, 4-nitro-phenyl sydnone, NBO analysis revealed that the sydnone moiety is strongly inductively electron-withdrawing. This effect would also be expected for Sydnone, 3-[3-(trifluoromethyl)phenyl]-.

Bond Orders: The analysis of bond orders provides insight into the nature of the chemical bonds (single, double, or intermediate). In sydnones, the C(5)=O(6) bond exhibits significant double-bond character. The bonds within the heterocyclic ring (N(2)-N(3), N(3)-C(4), C(4)-C(5), and C(5)-O(1)) show partial double-bond character, which is consistent with the concept of aromaticity and electron delocalization within the mesoionic ring. Calculations on various 3-arylsydnones have confirmed this delocalized bonding pattern.

The table below illustrates the type of data obtained from computational analysis of sydnones. Note that specific numerical values for Sydnone, 3-[3-(trifluoromethyl)phenyl]- are not provided as they are not available in the specifically searched scientific literature.

Atomic Center Expected Partial Charge (Qualitative) Description
O (exocyclic) Strongly NegativeConsistent with the mesoionic character, high electron density.
N(2) Partial PositivePart of the delocalized positive charge of the heterocyclic ring.
N(3) Partial PositiveBears a significant portion of the positive charge, influenced by the aryl substituent.
C(4) VariableCharge is influenced by delocalization and potential substituents.
C(5) Partial PositiveCarbonyl carbon, bonded to two electronegative oxygen atoms.
CF₃ Group Electron-WithdrawingInductively withdraws electron density from the phenyl ring.
Bond Expected Bond Order (Qualitative) Description
C(5)=O(6) High (near double)Indicates a strong carbonyl double bond character.
N(2)-N(3) IntermediatePartial double bond character due to delocalization in the ring.
N(3)-C(4) IntermediatePartial double bond character due to delocalization in the ring.
C(4)-C(5) IntermediatePartial double bond character due to delocalization in the ring.
N(3)-C(Aryl) IntermediateSingle bond with some delocalization effects from the aryl system.

Reactivity and Reaction Mechanisms of Sydnone, 3 3 Trifluoromethyl Phenyl

General Reactivity Profile of N-Arylsydnones

N-arylsydnones are stable, aromatic, mesoionic compounds that can be represented as a hybrid of several resonance structures. Their most characteristic reaction is the 1,3-dipolar cycloaddition, where they act as cyclic azomethine imine 1,3-dipoles. This reactivity allows them to react with various dipolarophiles, such as alkenes and alkynes, to form a range of heterocyclic products.

The general reactivity of N-arylsydnones is influenced by the substituents on the aryl ring. Electron-withdrawing groups, such as the trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]sydnone, can affect the energy levels of the frontier molecular orbitals, thereby influencing the rate and regioselectivity of their cycloaddition reactions. In thermal reactions, sydnones react directly as cyclic dipoles. However, under photochemical conditions, they can undergo ring opening to form nitrile imine intermediates, which then participate in cycloadditions. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions of Sydnones

The cornerstone of sydnone (B8496669) chemistry is the [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocyclic compounds, particularly pyrazoles and their derivatives. nih.govbenthamdirect.com These reactions can be initiated either thermally or photochemically.

Thermally induced 1,3-dipolar cycloadditions are the most common reactions of sydnones. nih.gov When heated with dipolarophiles like alkenes or alkynes, sydnones undergo a concerted cycloaddition reaction. beilstein-journals.orgnih.gov The reaction with symmetrical alkynes provides a straightforward route to substituted pyrazoles. beilstein-journals.orgnih.gov However, these thermal reactions often require high temperatures and long reaction times, and reactions with unsymmetrical alkynes can lead to poor regioselectivity. nih.govbenthamdirect.com

A key feature of the thermal cycloaddition of sydnones is the spontaneous loss of carbon dioxide from the initial cycloadduct. When a sydnone reacts with an alkyne, the resulting bicyclic intermediate is unstable and readily undergoes a retro-cycloaddition reaction to extrude CO₂, leading to the formation of a stable aromatic pyrazole (B372694) ring. nih.govmdpi.com Similarly, reaction with an alkene yields a pyrazoline after decarboxylation. This cycloaddition-decarboxylation sequence is a highly efficient method for constructing pyrazole and pyrazoline frameworks. core.ac.uk

Table 1: Examples of Thermal Cycloaddition Reactions of N-Arylsydnones

N-Arylsydnone Substituent Dipolarophile Conditions Product Type
Phenyl Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Toluene, 110°C 1-Phenyl-3,4-dicarbomethoxypyrazole
4-Chlorophenyl Phenylacetylene Xylene, reflux Mixture of 1-(4-chlorophenyl)-3-phenylpyrazole and 1-(4-chlorophenyl)-4-phenylpyrazole

The regioselectivity of the thermal cycloaddition of N-arylsydnones with unsymmetrical dipolarophiles is a critical aspect and is often poor under purely thermal conditions. nih.govbenthamdirect.com The outcome is influenced by a combination of steric and electronic factors of both the sydnone and the dipolarophile. For 3-[3-(trifluoromethyl)phenyl]sydnone, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution in the sydnone ring, thereby affecting the regiochemical outcome of the cycloaddition. acs.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity, which is often governed by the frontier molecular orbital (FMO) interactions between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. acs.org In some cases, specific catalysts or activating groups can dramatically improve regioselectivity. acs.orgrsc.org

The cycloaddition reaction is typically a concerted, stereospecific process. The stereochemistry of the alkene dipolarophile is retained in the resulting pyrazoline product, consistent with a concerted [π4s + π2s] cycloaddition mechanism.

Kinetic studies of the thermal 1,3-dipolar cycloaddition of sydnones have shown that the reaction is typically first-order with respect to both the sydnone and the dipolarophile. The reaction rates are influenced by the nature of the substituents on both reactants and the solvent polarity. The activation entropy for these reactions has a large negative value, which is characteristic of a concerted cycloaddition mechanism with a highly ordered transition state. researchgate.net The Hammett reaction constant (ρ) has been found to be small and positive, indicating that the reaction is slightly accelerated by electron-withdrawing substituents on the N-aryl ring of the sydnone, which would be the case for 3-[3-(trifluoromethyl)phenyl]sydnone. researchgate.net

Irradiation of sydnones with UV light can induce a different reaction pathway compared to thermal conditions. Photolysis of the sydnone ring leads to the extrusion of CO₂ and the formation of a highly reactive nitrile imine intermediate. beilstein-journals.orgresearchgate.net This nitrile imine is a linear 1,3-dipole that can be trapped in situ by various dipolarophiles to form pyrazoles or pyrazolines. beilstein-journals.org

The photochemical generation of the nitrile imine from the sydnone provides an alternative to the common method of generating these intermediates from the dehydrohalogenation of hydrazonoyl halides. chim.itmdpi.com This photochemical approach can sometimes offer different selectivity or reactivity compared to the thermal cycloaddition of the parent sydnone. The intramolecular trapping of a photochemically generated nitrile imine by a tethered dipolarophile has also been demonstrated as a route to complex polycyclic heterocyclic systems. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Thermal and Photochemical Cycloaddition Pathways

Feature Thermal Cycloaddition Photochemical Cycloaddition
Reacting Species Intact Sydnone Ring (Cyclic Dipole) Nitrile Imine (Linear Dipole)
Intermediate Unstable bicyclic adduct Nitrile Imine
Byproduct Formation CO₂ extruded after cycloaddition CO₂ extruded before cycloaddition
Conditions High Temperature UV Irradiation

| Selectivity | Can differ from photochemical route | Can differ from thermal route |

Catalytic Advancements in Sydnone Cycloadditions

The traditional 1,3-dipolar cycloaddition of sydnones with alkynes often necessitates harsh reaction conditions, such as high temperatures and prolonged reaction times, and can result in poor regioselectivity. nih.gov To address these limitations, significant research has focused on developing catalytic methods to promote this transformation, leading to milder conditions, accelerated reaction rates, and improved control over product formation.

Copper salts have been identified as effective promoters for the cycloaddition reaction between sydnones and terminal alkynes, offering a substantial reduction in reaction times and enabling control over the regioselectivity of the resulting pyrazole products. nih.govchemistryviews.org The choice of the copper salt and its counter-ion is crucial, as it dictates the reaction mechanism and, consequently, the isomeric outcome. nih.govwhiterose.ac.uk

Specifically, the use of copper(II) triflate (Cu(OTf)₂) typically yields 1,3-disubstituted pyrazoles. nih.govchemistryviews.org In contrast, switching the catalyst to copper(II) acetate (B1210297) (Cu(OAc)₂) favors the formation of the corresponding 1,4-disubstituted pyrazole isomers. nih.govchemistryviews.org

Mechanistic investigations, combining experimental and theoretical studies, have shed light on these divergent pathways. nih.gov

With Cu(OTf)₂ : The copper salt functions as a Lewis acid, activating the sydnone ring and facilitating the cycloaddition. nih.govwhiterose.ac.uk

With Cu(OAc)₂ : This system is believed to promote the in situ formation of reactive copper(I) acetylides. The reaction then proceeds via this intermediate, leading to the complementary regiochemistry. nih.govwhiterose.ac.uk

This catalytic approach, known as Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC), provides a versatile and efficient method for pyrazole synthesis under significantly milder conditions than the thermal equivalent. nih.gov

CatalystProposed MechanismPredominant ProductReference
Cu(OTf)₂Lewis acid activation of the sydnone1,3-disubstituted pyrazole nih.govchemistryviews.orgwhiterose.ac.uk
Cu(OAc)₂Formation of reactive Cu(I) acetylides1,4-disubstituted pyrazole nih.govchemistryviews.orgwhiterose.ac.uk

A significant advancement in sydnone chemistry, particularly for applications in biological systems, is the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). researchgate.netnih.gov This reaction occurs between a sydnone and a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic metal catalyst. nih.govrsc.org The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures in aqueous environments. rsc.org

SPSAC has emerged as a powerful tool in bioorthogonal chemistry, enabling the specific labeling of biomolecules like proteins, glycans, and nucleic acids in living cells. nih.govrsc.org Sydnones are highly stable mesoionic dipoles, making them excellent chemical reporters for these applications. nih.gov The reaction of a sydnone with a strained alkyne proceeds via an initial [3+2] cycloaddition, followed by a cycloreversion that extrudes carbon dioxide to form a stable pyrazole product. semanticscholar.org The reaction kinetics are notably fast, with second-order rate constants reported to be as high as 0.59 M⁻¹s⁻¹. nih.gov This efficient, catalyst-free transformation highlights the utility of sydnones for in vivo chemical biology studies. researchgate.netrsc.org

The role of Lewis acids in promoting sydnone reactivity extends beyond the copper catalysis mentioned previously. As established in the CuSAC reaction, salts like Cu(OTf)₂ function by activating the sydnone via Lewis acid coordination. nih.govwhiterose.ac.uk This activation enhances the sydnone's reactivity as a 1,3-dipole in cycloaddition reactions. While the broader scope of other Lewis acids in mediating reactions for Sydnone, 3-[3-(trifluoromethyl)phenyl]- is a subject of ongoing research, the principle is based on the electron-rich nature of the sydnone ring. This allows it to coordinate with a Lewis acid, which withdraws electron density and lowers the energy barrier for subsequent transformations, such as cycloadditions. This general mechanism of Lewis acid activation is a key strategy for promoting reactions involving mesoionic compounds.

Impact of the 3-(Trifluoromethyl)phenyl Substituent on Cycloaddition Reactivity and Regioselectivity

The 3-(trifluoromethyl)phenyl group at the N3 position of the sydnone ring exerts a significant electronic influence on the molecule's reactivity. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect has direct consequences for cycloaddition reactions.

The electron-withdrawing nature of the substituent deactivates the sydnone dipole, which can influence the reaction rate of cycloadditions. Furthermore, it plays a role in directing the regioselectivity of the reaction. In cycloadditions with unsymmetrical alkynes, the electronic properties of the substituents on both the sydnone and the alkyne determine which regioisomer is preferentially formed. While specific studies on the 3-(trifluoromethyl)phenyl substituent are not detailed in the provided context, research on related fluorinated compounds shows that the presence of a CF₃ group is a critical factor in the outcome of cyclization reactions. nih.govmdpi.com For instance, in related syntheses of trifluoromethylated triazoles and isoxazoles, the electronic nature of the substituents on the aryl ring was found to be a crucial determinant of product yields and reaction pathways. nih.govmdpi.com A general principle in such 1,3-dipolar cycloadditions is that the electron-withdrawing group on the sydnone ring influences the frontier molecular orbital energies, thereby affecting the interaction with the dipolarophile and controlling the regiochemical outcome.

Other Significant Chemical Transformations

The C4 position of the sydnone ring exhibits a dual chemical character, functioning as both an acidic and a nucleophilic site. researchgate.net This unique reactivity allows for diverse functionalization of the sydnone core through two primary pathways:

Electrophilic Aromatic Substitution : The C4 position can undergo reactions with various electrophiles. For example, bromination of the sydnone ring typically occurs at this position, even in the presence of other activated aromatic rings, highlighting the nucleophilic character of the C4 carbon. researchgate.net

Deprotonation and Electrophile Addition : The proton at the C4 position is acidic and can be removed by a strong base, such as n-butyllithium (BuLi), to generate a sydnone anion. researchgate.net This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles, enabling the introduction of various functional groups at the C4 position. Examples of this strategy include:

Acylation and Aroylation : The sydnone anion can be converted to an organocopper reagent, which then undergoes acylation or aroylation. researchgate.net

Introduction of Silyl and Carboxy Groups : Reaction of the lithiated sydnone with electrophiles like silyl chlorides or carbon dioxide (via methylmagnesium bromide) allows for the installation of silyl or carboxyl groups, respectively. researchgate.net

This dual reactivity at the C4 position provides a powerful handle for the chemical modification of the sydnone scaffold, allowing for the synthesis of a wide array of derivatives. researchgate.net

Reaction TypeReagentsC4 Position Acts AsResulting ModificationReference
Electrophilic SubstitutionBromineNucleophileC4-Bromination researchgate.net
Deprotonation/Addition1. BuLi; 2. Electrophile (e.g., R-COCl)Acid, then NucleophileC4-Acylation/Alkylation etc. researchgate.net
Transmetalation/Coupling1. BuLi; 2. Cu(I); 3. R-X/Pd catalystAcid, then NucleophileC4-Arylation/Alkenylation researchgate.net

Ortho-Directed Lithiation and Subsequent Electrophilic Trapping

The sydnone ring is a powerful directing group in ortho-lithiation reactions, facilitating the deprotonation of the adjacent position on the phenyl ring. This allows for the regioselective introduction of various electrophiles. In the case of 3-phenylsydnone (B89390), treatment with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the formation of a dilithio species, which can then be trapped by electrophiles. scispace.com This principle of directed ortho-metalation (DoM) is a well-established synthetic strategy for the functionalization of aromatic rings. researchgate.netyoutube.com

The reaction proceeds through the coordination of the lithium atom to a heteroatom in the directing group, which increases the acidity of the ortho-protons. uwindsor.cabaranlab.org For Sydnone, 3-[3-(trifluoromethyl)phenyl]-, the sydnone ring is expected to be the primary directing group. The trifluoromethyl group is considered a moderate directing group for ortho-metalation. semanticscholar.org The strong directing ability of the sydnone moiety suggests that lithiation will preferentially occur at the position ortho to the sydnone ring rather than ortho to the trifluoromethyl group.

The general procedure involves the slow addition of an organolithium reagent, such as n-butyllithium or sec-butyllithium, to a solution of the sydnone in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, typically -78°C. The presence of TMEDA is often beneficial for breaking up organolithium aggregates and increasing the reactivity of the base. uwindsor.ca Following the formation of the lithiated intermediate, an electrophile is added to the reaction mixture to yield the ortho-substituted product. A variety of electrophiles can be employed in this trapping step, leading to a diverse range of functionalized sydnones.

Below is a table summarizing potential electrophiles and their corresponding products in the reaction with the lithiated intermediate of Sydnone, 3-[3-(trifluoromethyl)phenyl]-.

ElectrophileReagent ExampleProduct
Alkyl HalideMethyl Iodide (CH₃I)3-[2-Methyl-3-(trifluoromethyl)phenyl]sydnone
AldehydeBenzaldehyde (C₆H₅CHO)3-[2-(Hydroxy(phenyl)methyl)-3-(trifluoromethyl)phenyl]sydnone
KetoneAcetone ((CH₃)₂CO)3-[2-(1-Hydroxy-1-methylethyl)-3-(trifluoromethyl)phenyl]sydnone
Carbon DioxideCO₂ (gas)2-(3-Sydnonyl)-6-(trifluoromethyl)benzoic acid
DisulfideDimethyl disulfide (CH₃SSCH₃)3-[2-(Methylthio)-3-(trifluoromethyl)phenyl]sydnone
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)3-[2-(Trimethylsilyl)-3-(trifluoromethyl)phenyl]sydnone

Hydrolytic Stability and Decomposition Pathways (Acidic and Basic Hydrolysis)

The stability of the sydnone ring is significantly influenced by the pH of the medium. Both acidic and basic conditions can lead to the degradation of the sydnone nucleus, following distinct mechanistic pathways. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is anticipated to influence the rate of these hydrolytic processes. Electron-withdrawing groups can enhance the rate of hydrolysis by increasing the electrophilicity of the sydnone ring. viu.ca

Acidic Hydrolysis

Under acidic conditions, sydnones typically undergo hydrolysis to produce a hydrazine derivative, carbon dioxide, and a carboxylic acid. For 3-phenylsydnone, acidic hydrolysis yields phenylhydrazine. nih.gov The proposed mechanism involves the protonation of the exocyclic oxygen atom, followed by nucleophilic attack of water at the C-4 position of the sydnone ring. Subsequent ring opening and decarboxylation lead to the final products.

The acidic hydrolysis of Sydnone, 3-[3-(trifluoromethyl)phenyl]- is expected to proceed as follows:

Sydnone, 3-[3-(trifluoromethyl)phenyl]- + H₃O⁺ → 3-(Trifluoromethyl)phenylhydrazine + CO₂ + Formic Acid

The electron-withdrawing nature of the trifluoromethyl group likely accelerates this process by further polarizing the C-4 position, making it more susceptible to nucleophilic attack.

Basic Hydrolysis

In the presence of a base, sydnones typically hydrolyze to regenerate the corresponding N-nitroso-N-substituted glycine (B1666218). For 3-phenylsydnone, basic hydrolysis yields N-nitroso-N-phenylglycine. nih.gov The mechanism is thought to involve the nucleophilic attack of a hydroxide ion at the C-5 carbonyl carbon of the sydnone ring. This is followed by ring opening to form the salt of the N-nitroso acid.

The basic hydrolysis of Sydnone, 3-[3-(trifluoromethyl)phenyl]- is expected to yield N-nitroso-N-[3-(trifluoromethyl)phenyl]glycine:

Sydnone, 3-[3-(trifluoromethyl)phenyl]- + OH⁻ → N-nitroso-N-[3-(trifluoromethyl)phenyl]glycine salt

The trifluoromethyl group, by withdrawing electron density from the phenyl ring and, to a lesser extent, from the sydnone nitrogen, would increase the electrophilicity of the C-5 carbonyl carbon, thereby likely increasing the rate of basic hydrolysis.

The hydrolytic stability of sydnones is a critical factor in their potential applications, and the presence of substituents on the 3-phenyl ring plays a significant role in modulating this property.

ConditionReactantMajor Products
Acidic HydrolysisSydnone, 3-[3-(trifluoromethyl)phenyl]-3-(Trifluoromethyl)phenylhydrazine, Carbon Dioxide, Formic Acid
Basic HydrolysisSydnone, 3-[3-(trifluoromethyl)phenyl]-N-nitroso-N-[3-(trifluoromethyl)phenyl]glycine

Advanced Applications in Organic Synthesis and Materials Science

Sydnones as Precursors for Diverse Heterocyclic Scaffolds

The utility of Sydnone (B8496669), 3-[3-(trifluoromethyl)phenyl]-, as a synthon is most prominently demonstrated in its role as a precursor to a variety of heterocyclic systems. researchgate.net Through [3+2] cycloaddition reactions, the sydnone ring readily reacts with various dipolarophiles, leading to the formation of pyrazoles and other important heterocyclic motifs upon extrusion of carbon dioxide. beilstein-journals.orgrsc.orgbeilstein-journals.orgresearchgate.net This transformation serves as a powerful tool for synthetic chemists to access scaffolds that are prevalent in pharmaceuticals and functional materials. researchgate.net

Regioselective Synthesis of Pyrazole (B372694) Derivatives

The [3+2] cycloaddition reaction between sydnones and alkynes is a cornerstone of pyrazole synthesis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction of Sydnone, 3-[3-(trifluoromethyl)phenyl]-, with various alkynes provides a highly regioselective route to 1,3,4-trisubstituted pyrazoles. nih.govresearchgate.net This thermal cycloaddition typically proceeds by heating the sydnone with a suitable alkyne, leading to an initial cycloadduct that spontaneously loses carbon dioxide to yield the stable aromatic pyrazole ring. researchgate.netmdpi.com

The regioselectivity of the cycloaddition is a critical aspect, particularly with unsymmetrical alkynes. The electronic nature of the substituents on both the sydnone and the alkyne dictates the orientation of the addition. The 3-(trifluoromethyl)phenyl group, being an electron-withdrawing group, influences the dipole's frontier molecular orbitals, guiding the regiochemical outcome of the cycloaddition. For instance, the reaction with terminal alkynes generally yields the 1,3-disubstituted pyrazole as the major product. Copper-catalyzed conditions have also been developed to enhance regioselectivity and allow for milder reaction conditions. researchgate.net

Research has demonstrated that this methodology provides a general and practical strategy for synthesizing pyrazoles with a trifluoromethyl-containing aryl group at the N1 position, a common motif in bioactive molecules. researchgate.net

Table 1: Examples of Regioselective Pyrazole Synthesis from Sydnones This table is representative of the general reaction and not limited to 3-[3-(trifluoromethyl)phenyl]sydnone.

Sydnone ReactantAlkyne DipolarophileProductConditionsYield (%)Reference
3-Phenylsydnone (B89390)Dimethyl acetylenedicarboxylate (B1228247)Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylateToluene, reflux~80 mdpi.com
3-Aryl-4-halosydnoneTerminal alkyne1-Aryl-3-substituted-4-halopyrazoleXylene, refluxVaries beilstein-journals.org
N-Arylsydnone2-Bromo-3,3,3-trifluoropropene1-Aryl-4-bromo-3-(trifluoromethyl)pyrazoleCopper catalyst, mild conditionsGood researchgate.net

Access to Indazoles and Other Fused Ring Systems

Beyond simple pyrazoles, sydnone cycloadditions provide a pathway to more complex fused heterocyclic systems, such as indazoles. The synthesis of indazoles can be achieved through intramolecular cycloaddition reactions of appropriately substituted sydnones or by intermolecular cycloaddition with arynes. researchgate.net For example, a sydnone bearing an ortho-substituted benzyne (B1209423) precursor could undergo an intramolecular [3+2] cycloaddition to form a tricyclic intermediate, which upon rearrangement and loss of CO2, would yield an indazole derivative.

Furthermore, the pyrazole core synthesized from Sydnone, 3-[3-(trifluoromethyl)phenyl]- can serve as a platform for subsequent annulation reactions to build fused ring systems. For example, pyrimido[1,2-b]indazole derivatives have been synthesized through the condensation of 3-aminoindazoles, demonstrating how pyrazole-related structures can be elaborated into more complex scaffolds. nih.gov This highlights the role of sydnone-derived pyrazoles as key intermediates in the synthesis of polycyclic heterocycles.

Development of C-Nucleoside Analogues

C-nucleoside analogues, where the nucleobase is attached to the ribose sugar via a C-C bond instead of a C-N bond, are an important class of compounds with potential antiviral and anticancer properties. The synthesis of these complex molecules often requires the construction of a heterocyclic base on a carbohydrate template. Sydnones, including Sydnone, 3-[3-(trifluoromethyl)phenyl]-, can be envisioned as precursors for the heterocyclic component of C-nucleosides.

A synthetic strategy could involve the [3+2] cycloaddition of a sydnone with a sugar-derived alkyne. This reaction would directly install a pyrazole ring, substituted with the 3-(trifluoromethyl)phenyl group at the N1 position, onto the sugar scaffold, forming a C-nucleoside analogue. nih.govnih.gov The versatility of the sydnone cycloaddition allows for the introduction of various substituents on the pyrazole ring, enabling the creation of a library of novel C-nucleoside analogues for biological screening. rsc.org

Formation of Oxadiazoles, Oxazoles, Thiazoles, and Tetrazoles

While the cycloaddition of sydnones with alkynes is the most common pathway to pyrazoles, the sydnone ring itself can be transformed into other five-membered heterocycles. researchgate.net

1,3,4-Oxadiazoles: Sydnones can undergo 1,3-dipolar cycloaddition with reagents like acetic anhydride (B1165640), which, after rearrangement and loss of an acetic acid equivalent, can lead to the formation of 1,3,4-oxadiazol-2(3H)-ones. shd.org.rswright.edu This reaction provides a route to oxadiazole derivatives appended with the 3-(trifluoromethyl)phenyl group.

Oxazoles and Thiazoles: The synthesis of oxazoles and thiazoles from sydnones is less direct. organic-chemistry.orgnih.gov It typically involves the transformation of the sydnone into an intermediate which then undergoes cyclization. For example, a pyrazole derived from a sydnone cycloaddition could be chemically modified and cyclized to form a fused thiazole (B1198619) system, such as thiazolo[3,2-b] nih.govnih.govchemicalbook.comtriazole. ucm.es

Tetrazoles: The conversion of sydnones to tetrazoles is not a commonly reported transformation. Tetrazole synthesis generally proceeds via different pathways, such as the reaction of nitriles with azides or the cyclization of imidoyl azides. nih.govorganic-chemistry.org However, the functional groups introduced via sydnone chemistry could potentially be manipulated to facilitate a subsequent tetrazole ring formation.

Integration of Sydnone, 3-[3-(trifluoromethyl)phenyl]- into Complex Molecular Architectures

The application of Sydnone, 3-[3-(trifluoromethyl)phenyl]- extends beyond the synthesis of discrete heterocyclic compounds to its incorporation into larger, more complex molecular frameworks, including polycyclic aromatic systems.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.govresearchgate.net The pyrazole ring formed from the cycloaddition of Sydnone, 3-[3-(trifluoromethyl)phenyl]- can act as a foundational component for building such extended aromatic systems. Synthetic strategies can be designed where the substituents on the pyrazole product are poised for subsequent intramolecular cyclization or intermolecular annulation reactions.

For instance, a pyrazole bearing both an aryl group and a suitably functionalized side chain can undergo a palladium-catalyzed intramolecular C-H activation or other cyclization reactions to form a new fused ring. By carefully selecting the alkyne dipolarophile, chemists can introduce the necessary functionality to drive the subsequent construction of the polycyclic architecture, demonstrating the power of sydnone chemistry in tandem reaction sequences for the synthesis of complex aromatic compounds. rsc.org

Construction of Heterohelicenes

The synthesis of heterohelicenes, polycyclic aromatic compounds containing heteroatoms within their helical structure, has been advanced through the use of sydnones as key building blocks. nih.gov The core transformation involves a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between a sydnone and an aryne. chemrxiv.org

In this synthetic approach, the sydnone, such as 3-[3-(trifluoromethyl)phenyl]sydnone, acts as a 1,3-dipole. The reaction is typically initiated by the generation of a highly reactive aryne intermediate. The sydnone then undergoes a cycloaddition with the aryne, followed by the extrusion of carbon dioxide, to form a pyrazole ring. nih.govnih.gov This pyrazole ring becomes an integral part of the new, larger polycyclic aromatic system. When the aryne precursor is part of an extended aromatic scaffold, this cycloaddition-extrusion cascade leads to the formation of a heterohelicene. nih.gov

An interesting aspect of this reaction is the regioselectivity observed, particularly with extended aromatic systems, where the cycloaddition can favor the more sterically hindered product. nih.govchemrxiv.org Density Functional Theory (DFT) calculations have been employed to understand the origins of this unexpected selectivity, suggesting that factors like face-to-face (π–π) or edge-to-face (C–H–π) interactions and distortions in the transition state play a crucial role. chemrxiv.org The 3-[3-(trifluoromethyl)phenyl] substituent from the sydnone is incorporated directly into the final helicene structure, influencing its conformational and electronic properties.

Table 1: Key Steps in Sydnone-Based Heterohelicene Synthesis

Step Description Reactants Key Intermediate/Product
1 Aryne Generation Aryne Precursor (e.g., ortho-silyl triflate) Aryne
2 1,3-Dipolar Cycloaddition 3-[3-(Trifluoromethyl)phenyl]sydnone + Aryne Bicyclic Intermediate
3 CO2 Extrusion Bicyclic Intermediate Pyrazole-fused Aromatic

Role of Fluorinated Sydnones in Chemical Synthesis and Functional Materials

The incorporation of fluorine, particularly in the form of a trifluoromethyl (CF3) group, has a profound impact on the properties of organic molecules, a principle that extends to the sydnone family. youtube.com Fluorinated sydnones, including 3-[3-(trifluoromethyl)phenyl]sydnone, are of significant interest due to the unique characteristics imparted by the fluorine atoms. nih.gov

In chemical synthesis, the strongly electron-withdrawing nature of the trifluoromethyl group modifies the electronic character of the N-phenyl substituent. This electronic perturbation influences the reactivity of the sydnone ring itself, which can affect the rates and regioselectivity of cycloaddition reactions. nih.gov For instance, the electron-withdrawing CF3 group can enhance the dipolarophilic character of the sydnone, potentially facilitating reactions under milder conditions. nih.govrsc.org Research has shown that the trifluoromethyl group is beneficial for the antifungal activity of certain sydnone derivatives, highlighting its role in tuning the biological properties of these compounds. nih.govresearchgate.net Furthermore, the stability of the sydnone ring allows it to be carried through multi-step syntheses, serving as a stable precursor for the eventual formation of pyrazoles and other heterocycles. researchgate.netresearchgate.net

In the realm of functional materials, fluorination is a key strategy for developing materials with enhanced performance and stability. psu.eduman.ac.uk The presence of the CF3 group in 3-[3-(trifluoromethyl)phenyl]sydnone can be exploited to create materials with specific properties. These properties include:

Increased Thermal Stability: Fluorinated compounds often exhibit higher stability at elevated temperatures.

Hydrophobicity: The CF3 group increases the lipophilicity and hydrophobicity of a molecule, which can be useful for creating water-repellent surfaces or for tuning the solubility of materials. psu.edu

Altered Electronic Properties: The high electronegativity of fluorine can create strong dipoles within a material, influencing its dielectric properties and interactions with other molecules.

These characteristics make fluorinated sydnones attractive building blocks for a range of functional materials, from specialized polymers and liquid crystals to active components in sensing and electronic devices. psu.eduman.ac.uk

Table 2: Influence of the Trifluoromethyl Group on Sydnone Properties

Property Influence of CF3 Group Application Area
Reactivity Modifies electronic density of the sydnone ring, potentially enhancing cycloaddition rates. Organic Synthesis, Medicinal Chemistry
Biological Activity Can enhance specific activities, such as fungicidal properties. nih.gov Agrochemicals, Pharmaceuticals
Thermal Stability Generally increases the thermal stability of the resulting compound or material. Materials Science (e.g., Polymers)
Solubility Increases lipophilicity and hydrophobicity. Materials Science, Drug Design

| Electronic Character | Acts as a strong electron-withdrawing group, creating molecular dipoles. | Functional Materials, Electronics |

Spectroscopic and Structural Characterization Techniques in Sydnone, 3 3 Trifluoromethyl Phenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Sydnone (B8496669), 3-[3-(trifluoromethyl)phenyl]-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the phenyl ring would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the sydnone ring (H-4) is expected to appear as a distinct singlet, likely deshielded due to the electronic nature of the mesoionic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon (C-5) of the sydnone ring, which is expected at a significantly downfield chemical shift, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the CF₃ group.

Interactive Data Table: Predicted NMR Data for Sydnone, 3-[3-(trifluoromethyl)phenyl]-

Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.5 - 8.2m-Aromatic-H
¹H~7.0s-Sydnone-H4
¹³C~170s-Sydnone C=O (C5)
¹³C120 - 140m-Aromatic-C
¹³C~124q¹JCF ≈ 272-CF₃
¹³C~100s-Sydnone-C4
¹⁹F-60 to -65s--CF₃

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Sydnone, 3-[3-(trifluoromethyl)phenyl]- would provide invaluable information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the sydnone ring and determine the dihedral angle between the sydnone and the 3-(trifluoromethyl)phenyl rings. This angle is a critical parameter as it influences the degree of electronic communication between the two ring systems. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be revealed, offering insights into the solid-state properties of the compound.

Interactive Data Table: Expected Crystallographic Parameters for Sydnone, 3-[3-(trifluoromethyl)phenyl]-

ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicBasic crystal symmetry
Space Groupe.g., P2₁/cDetailed crystal symmetry
Bond Lengths (Å)Sydnone ring: C-N, N-N, N-O, C-OConfirmation of bonding and electronic structure
Bond Angles (°)Within sydnone and phenyl ringsDefines molecular geometry
Dihedral Angle (°)Sydnone ring vs. Phenyl ringIndicates degree of conjugation and steric hindrance
Intermolecular InteractionsHydrogen bonds, π-stackingInfluences crystal packing and physical properties

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretch Frequency)

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of Sydnone, 3-[3-(trifluoromethyl)phenyl]- would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the sydnone ring. This band is typically observed in the region of 1730-1770 cm⁻¹ for sydnones and its exact position is sensitive to the electronic effects of the substituent at the N-3 position.

Other characteristic absorption bands would include those for the C-H stretching of the aromatic and sydnone rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the phenyl ring (around 1450-1600 cm⁻¹), and strong bands associated with the C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

Interactive Data Table: Characteristic IR Absorption Frequencies for Sydnone, 3-[3-(trifluoromethyl)phenyl]-

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic & Sydnone C-H stretch
1730 - 1770Very StrongSydnone C=O stretch
1450 - 1600Medium to StrongAromatic C=C stretch
1100 - 1350StrongC-F stretch (CF₃)

Future Research Trajectories and Innovations in Sydnone, 3 3 Trifluoromethyl Phenyl Chemistry

Development of Sustainable and Green Synthetic Methodologies

Traditional synthesis of sydnones often involves multi-step processes that may use harsh reagents or require significant energy input. neliti.comnih.gov The future of synthesizing Sydnone (B8496669), 3-[3-(trifluoromethyl)phenyl]- and its derivatives lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.

A primary area of focus is the development of mechanochemical methods. rsc.orgresearchgate.net Ball-milling, a solvent-free technique, has shown promise for the synthesis of various sydnone derivatives. rsc.orgscispace.com This approach reduces the reliance on volatile organic solvents, minimizes waste, and can shorten reaction times, representing a significant improvement in environmental impact and operational safety. rsc.org Future research will likely optimize mechanochemical conditions specifically for 3-(trifluoromethyl)phenyl substituted sydnones, aiming for a high-yield, scalable, and solventless pathway from N-[3-(trifluoromethyl)phenyl]glycine.

Further innovations could involve the use of biocatalysis or flow chemistry. Enzymatic reactions could offer highly selective transformations under mild conditions, while continuous flow reactors could provide better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for Sydnone Synthesis

Feature Conventional Synthesis Mechanochemical Synthesis (Green Approach)
Solvent Use High (e.g., acetic anhydride (B1165640), DCM) neliti.com Minimal to none rsc.orgresearchgate.net
Energy Input Often requires heating/reflux neliti.com Mechanical energy (milling) rsc.org
Waste Generation Significant solvent and reagent waste Reduced waste streams rsc.org
Purification Often requires column chromatography rsc.org May yield pure product directly, avoiding complex purification rsc.orgresearchgate.net
Efficiency Can be time-consuming Often faster reaction times rsc.orgresearchgate.net

Unveiling Novel Reactivity Patterns and Mechanistic Insights

The cornerstone of sydnone reactivity is the 1,3-dipolar cycloaddition, which serves as a powerful tool for constructing pyrazole (B372694) heterocycles. beilstein-journals.orgijcrt.orgsemanticscholar.org However, these reactions often require high temperatures. nih.gov Innovations in this area are geared towards achieving higher regioselectivity and milder reaction conditions. Methodologies like the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and the metal-free Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) are at the forefront of this evolution, enabling these reactions to proceed under physiological conditions, which is crucial for applications in chemical biology. nih.govrsc.orgdntb.gov.ua

Beyond cycloadditions, photochemical activation of the sydnone ring presents a frontier for discovering new reactivity. beilstein-journals.org Photolysis of 3-arylsydnones can generate highly reactive nitrile imine intermediates or even triplet arylnitrenes, which can participate in unique intramolecular reactions or be trapped by various agents. acs.org Investigating the photochemical behavior of Sydnone, 3-[3-(trifluoromethyl)phenyl]- could lead to novel synthetic pathways for complex polycyclic molecules, driven by the electronic influence of the trifluoromethyl group. For instance, photocycloaddition of sydnones with trifluoroacetonitrile (B1584977) has been shown to produce trifluoromethylated 1,2,4-triazoles, demonstrating a pathway to new fluorinated heterocycles. researchgate.net

Another underexplored area is the direct functionalization of the exocyclic oxygen atom. While typically unreactive, activation with potent electrophiles like triflic anhydride (Tf₂O) can transform it into a leaving group, enabling nucleophilic aromatic substitution to generate derivatives such as sydnone methides and sydnonimines. rsc.orgnih.govrsc.org

Table 2: Emerging Reactivity Patterns of Sydnones

Reaction Type Description Key Advantage
SPSAC/CuSAC Strain-promoted or copper-catalyzed [3+2] cycloaddition with alkynes. nih.gov Mild conditions, high regioselectivity, bioorthogonal compatibility. rsc.orgresearchgate.net
Photocycloaddition Light-induced cycloaddition via nitrile imine intermediates. beilstein-journals.orgresearchgate.net Access to unique molecular scaffolds not achievable thermally. acs.org
Electrophilic Substitution Reactions like halogenation or nitration at the C4 position of the sydnone ring. ijcrt.orgresearchgate.net Allows for direct modification of the sydnone core.
Nucleophilic Substitution Activation of the exocyclic oxygen to allow for substitution by nucleophiles. rsc.org Synthesis of related mesoionic compounds like sydnonimines. rsc.org

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is an indispensable tool for accelerating research in sydnone chemistry. Density Functional Theory (DFT) calculations, for example, can provide deep mechanistic insights into reaction pathways, rationalize observed reactivity, and predict the outcomes of new transformations. acs.orgnih.govresearchgate.net

For Sydnone, 3-[3-(trifluoromethyl)phenyl]-, computational models can be used to:

Predict Reaction Barriers: Calculate the activation energies for various cycloaddition pathways (thermal, photochemical, catalyzed) to identify the most favorable conditions and predict regioselectivity.

Analyze Electronic Structure: Recent computational studies have clarified that sydnones are nonaromatic but are well-stabilized by delocalization. wikipedia.org Models can precisely map the electron distribution within the molecule, highlighting how the trifluoromethyl group modulates the dipole moment and reactivity of the sydnone ring.

Design Novel Catalysts: Simulate the interaction of the sydnone with potential catalysts to design more efficient and selective systems for reactions like CuSAC.

Elucidate Mechanisms: DFT calculations have been used to support concerted nucleophilic substitution mechanisms and rationalize selectivity in various reactions, providing a level of detail that is difficult to obtain experimentally. acs.orgnih.gov

The integration of machine learning with large computational datasets is a future direction that could enable high-throughput screening of potential reactants and reaction conditions, dramatically speeding up the discovery of new reactions and applications. researchgate.net

Table 3: Applications of Computational Modeling in Sydnone Chemistry

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Mechanistic studies of cycloadditions. nih.govresearchgate.net Transition state energies, reaction pathways, regioselectivity.
Time-Dependent DFT (TD-DFT) Modeling photochemical reactions. Excited state properties, prediction of photochemical products.
Natural Bond Orbital (NBO) Analysis Analysis of electronic structure. Partial atomic charges, bond orders, delocalization effects.
Molecular Dynamics (MD) Simulating behavior in different media. Solvation effects, conformational preferences.

Exploration of New Applications in Synthetic and Materials Chemistry

The versatility of the sydnone ring makes it a valuable building block for diverse applications. The unique properties of Sydnone, 3-[3-(trifluoromethyl)phenyl]- position it as a candidate for innovation in both synthetic and materials chemistry.

In synthetic chemistry , its primary role is as a stable 1,3-dipole precursor for synthesizing a wide array of pyrazoles and other N-heterocycles through cycloaddition reactions. researchgate.netresearchgate.net These pyrazole products, now bearing a trifluoromethylphenyl substituent, are of significant interest in medicinal and agrochemical research. nih.gov Furthermore, the development of sydnone-based "click-and-release" strategies, where cycloaddition with a strained alkyne triggers the release of another molecule, opens new avenues in drug delivery and diagnostics. rsc.orgresearchgate.net

In materials chemistry , the inherent dipolar, mesoionic character of the sydnone ring is a key feature that remains largely untapped. neliti.cominnovareacademics.in This permanent dipole moment could be harnessed to create novel functional materials:

Nonlinear Optical (NLO) Materials: The charge separation in the sydnone ring could lead to materials with significant NLO properties, useful in photonics and optical communications.

Liquid Crystals: The rigid, polar structure of sydnone derivatives could be incorporated into molecules designed to exhibit liquid crystalline phases.

Smart Polymers: Sydnone moieties could be integrated into polymer backbones. The sydnone's ability to undergo cycloaddition could then be used as a cross-linking mechanism, potentially triggered by heat or light, to create responsive materials or hydrogels.

The discovery that trifluoromethyl-containing sydnone derivatives possess potent fungicidal activity also highlights a direct application in agrochemical development, providing a lead for new crop protection agents. nih.gov

Table 4: Potential Applications of Sydnone, 3-[3-(trifluoromethyl)phenyl]-

Field Application Rationale
Synthetic Chemistry Precursor for complex heterocycles. researchgate.netresearchgate.net Versatile reactivity in [3+2] cycloadditions.
Chemical Biology Bioorthogonal labeling and imaging. rsc.orgresearchgate.net High selectivity of SPSAC reactions in biological systems.
Drug Discovery "Click-and-release" prodrug systems. rsc.org Triggerable release of active molecules upon cycloaddition.
Agrochemicals Development of novel fungicides. nih.gov Demonstrated bioactivity of trifluoromethyl sydnone derivatives.
Materials Science Nonlinear optical (NLO) materials. Intrinsic dipolar nature of the mesoionic ring.
Polymer Chemistry Stimuli-responsive cross-linking agents. Cycloaddition reactivity can be used to form polymer networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.